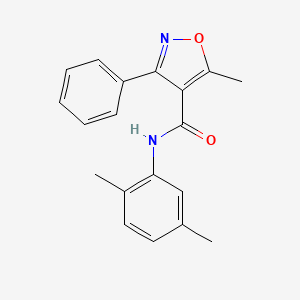

N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl and phenyl groups at positions 3 and 5, respectively. The carboxamide group at position 4 is linked to a 2,5-dimethylphenyl moiety. The compound’s structural uniqueness lies in its oxazole ring, which distinguishes it from other carboxamide derivatives studied for similar applications.

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C19H18N2O2/c1-12-9-10-13(2)16(11-12)20-19(22)17-14(3)23-21-18(17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,22) |

InChI Key |

XXFZRGPUEQHSNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,5-dimethylaniline with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazole compounds, including N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, exhibit promising anticancer properties. For instance:

- In vitro Studies : A study evaluating various oxazole derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The introduction of electron-withdrawing groups was found to be crucial for improving biological activity .

Inhibition of Enzymatic Activity

This compound has been included in screening libraries targeting serine proteases, which are implicated in various diseases including cancer and inflammation. Its structural features suggest potential as a selective inhibitor .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives against resistant strains of bacteria and fungi. For example, compounds similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Case Study 1: Anticancer Activity

A series of studies focused on the synthesis and evaluation of oxazole derivatives revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The presence of specific substituents was found to enhance their potency compared to established chemotherapeutics like doxorubicin.

Case Study 2: Enzyme Inhibition

In a screening program aimed at identifying novel serine protease inhibitors, this compound was evaluated alongside other compounds. Results indicated that it could serve as a lead compound for further development due to its favorable binding affinity and selectivity .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A critical factor influencing bioactivity in carboxamide derivatives is the substitution pattern on the aromatic rings. Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides highlights that substituent positions significantly affect PET-inhibiting activity. For example:

- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited an IC50 of ~10 µM in spinach chloroplasts.

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide showed comparable activity (IC50 ~10 µM), while N-(2,6-dimethylphenyl) analogs were less active .

Though the core structure of the target compound (1,2-oxazole) differs from hydroxynaphthalene carboxamides, the shared 2,5-dimethylphenyl substituent suggests that meta- and para-methyl groups enhance lipophilicity and stabilize interactions with biological targets. Methyl groups are electron-donating, which contrasts with electron-withdrawing substituents (e.g., fluorine) in other active analogs. However, positional effects may compensate for electronic differences, as seen in the high activity of 2,5-dimethylphenyl derivatives .

Core Structure and Activity

The 1,2-oxazole ring in the target compound introduces distinct electronic and steric properties compared to naphthalene or benzene cores. For instance:

- Oxazole rings are aromatic heterocycles with a dipole moment that may influence binding affinity.

While direct activity data for the oxazole derivative is unavailable, structural comparisons suggest that the oxazole core may reduce planarity compared to naphthalene, possibly altering binding modes. Further studies are needed to correlate these structural differences with PET inhibition efficacy.

Lipophilicity and Bioavailability

Lipophilicity (logP) is a key determinant of membrane penetration and bioactivity. Methyl groups on the phenyl ring increase logP, favoring hydrophobic interactions. For example:

- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Estimated logP ≈ 3.5–4.0 (methyl groups enhance lipophilicity).

- N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide : logP ≈ 2.8–3.2 (fluorine reduces lipophilicity but enhances electron withdrawal) .

The target compound’s 2,5-dimethylphenyl group likely confers similar lipophilicity, but the oxazole ring’s polarity may moderate this effect. Balancing hydrophobicity and polarity is critical for optimizing bioavailability.

Tabulated Comparison of Key Compounds

Biological Activity

N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxamide functional group, and aromatic substituents. Its molecular formula is C_{19}H_{22}N_{2}O_{2}, with a molecular weight of approximately 306.36 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{19}H_{22}N_{2}O_{2} |

| Molecular Weight | 306.36 g/mol |

| LogP | 5.26 |

| Polar Surface Area | 52 Ų |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazole ring through cyclization reactions and the introduction of the carboxamide group using various reagents under controlled conditions.

Anticancer Activity

Research has demonstrated that compounds within the oxazole family exhibit notable anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human colon adenocarcinoma | 92.4 |

| Human ovarian adenocarcinoma | 2.76 |

| Human renal cancer | 1.143 |

These findings suggest that modifications to the oxazole structure can enhance its antiproliferative effects against specific cancer types .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Studies indicate that derivatives show effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring and carboxamide group facilitate hydrogen bonding and hydrophobic interactions with these targets, modulating their activity and leading to observed therapeutic effects .

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effects on various human tumor cell lines and found significant selectivity towards ovarian and renal cancer cells, highlighting its potential as a targeted therapeutic agent.

- Antimicrobial Evaluation : Research demonstrated that derivatives exhibited broad-spectrum antimicrobial activity against resistant strains of Staphylococcus aureus and Candida species, suggesting their utility in treating infections caused by drug-resistant pathogens.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization of α-haloketones with amides under acidic/basic conditions to form the oxazole core. Critical steps include:

- Precursor selection (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives) .

- Optimization of coupling agents (e.g., HBTU/DIPEA for carboxamide bond formation) .

- Solvent choice (DMF for solubility, diethyl ether for extraction) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at 2,5-dimethylphenyl) .

- HPLC/MS : Assess purity (>95%) and detect byproducts from incomplete coupling .

- X-ray Crystallography (if available): Resolve steric effects from the phenyl and dimethylphenyl groups .

Q. What are the common challenges in characterizing its physicochemical properties?

- Challenges : Low solubility in polar solvents due to hydrophobic substituents.

- Solutions : Use DMSO for dissolution in biological assays; employ surfactants or co-solvents for kinetic studies .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

- Approach :

- DFT Calculations : Model electron density around the oxazole ring to predict sites for electrophilic substitution .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

- Case Study : If predicted binding affinity (e.g., via docking) conflicts with in vitro assays:

- Re-evaluate protonation states under physiological pH .

- Test metabolites or degradation products for off-target effects .

- Optimize assay conditions (e.g., buffer composition, incubation time) .

Q. How can researchers optimize its stability under varying storage conditions?

- Stability Protocol :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for degradation .

- Light Sensitivity : Use amber vials if photodegradation is observed .

Data-Driven Research Questions

Q. What statistical methods are suitable for analyzing dose-response relationships in its bioactivity studies?

- Recommendations :

- Nonlinear Regression : Fit IC₅₀ curves using tools like GraphPad Prism.

- ANOVA : Compare efficacy across structural analogs (e.g., methoxy vs. methyl substituents) .

Q. How can researchers reconcile discrepancies in reported synthetic yields?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.